molecular formula C24H22N2O2S B2771829 1-(furan-2-ylmethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899731-37-4

1-(furan-2-ylmethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2771829
CAS No.: 899731-37-4
M. Wt: 402.51
InChI Key: VKQVUXSESZZRRK-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-((naphthalen-1-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research into structurally related derivatives, such as 1,2,3-diazaborine compounds, highlights the potential for antibacterial activities. These compounds have been synthesized and evaluated for their in vitro and in vivo antibacterial properties against organisms like Escherichia coli, with discussions on structure-activity relationships providing a foundation for future optimizations (Grassberger, Turnowsky, & Hildebrandt, 1984).

Cancer Research

Studies on quinazolinone derivatives and their alkylated products underline the significance of these molecules in cancer research. Their synthesis under ultrasonic irradiation has shown promising results, with DFT calculations and molecular docking studies suggesting potential interactions with cancer-related proteins, such as VEGFR-2. This work lays the groundwork for future structure-activity relationship (SAR) studies for cancer therapy optimization (Mohammed et al., 2021).

Photophysical Studies

The synthesis and study of dihydroquinazolinone derivatives have provided insights into their photophysical properties. These compounds exhibit significant changes in their photophysical behavior depending on the solvent polarity, which could have implications for their use in photodynamic therapy or as fluorescent markers in biological studies (Pannipara et al., 2017).

Computational and Theoretical Chemistry

The synthesis and characterization of compounds structurally related to the query compound have facilitated the exploration of their electronic effects via DFT studies. These investigations provide a deeper understanding of the structural and thermal parameters that influence the reactivity and stability of these molecules, which can be crucial in designing new materials or catalysts (Sun et al., 2021).

Synthesis Methodologies

Research on novel synthetic routes for creating complex quinazolinone and naphthoquinone derivatives reveals the versatility and potential applications of these compounds in organic synthesis. Innovative methodologies, such as the use of ultrasonic irradiation, have been developed to achieve higher yields and greener synthesis processes. These studies contribute to the broader field of synthetic chemistry by providing efficient pathways for the synthesis of potentially bioactive compounds (Mohammed et al., 2021).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-24-25-23(29-16-18-9-5-8-17-7-1-2-11-20(17)18)21-12-3-4-13-22(21)26(24)15-19-10-6-14-28-19/h1-2,5-11,14H,3-4,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQVUXSESZZRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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